Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound A) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing research, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a tetrahydropyrimidine core structure that incorporates both a phenyl group and a piperazine moiety. Its chemical formula is C21H25N5O3, indicating a relatively high molecular weight that contributes to its biological interactions.
Table 1: Structural Features of Compound A
Feature | Description |
---|---|
Molecular Formula | C21H25N5O3 |
Molecular Weight | 397.46 g/mol |
Key Functional Groups | Tetrahydropyrimidine, Piperazine |
Solubility | Soluble in organic solvents |
Inhibition of Enzymatic Activity
Recent studies indicate that Compound A exhibits inhibitory effects on various enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit topoisomerase II (TopoII) activity, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .
Receptor Interaction
Compound A also interacts with several neurotransmitter receptors due to its piperazine structure. It has been noted for its potential activity as an antagonist at serotonin and dopamine receptors, which may contribute to its effects on mood regulation and anxiety .
Antioxidant Activity
Research has suggested that Compound A may possess antioxidant properties, helping to mitigate oxidative stress in cells. This effect can be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Anticancer Properties
In vitro studies have demonstrated that Compound A can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxicity against human hepatocarcinoma cells (HepG2), with IC50 values indicating effective dose-response relationships .
Neuroprotective Effects
Animal models have suggested that Compound A may have neuroprotective effects. In studies involving induced oxidative stress, administration of Compound A resulted in reduced neuronal death and improved behavioral outcomes in models of neurodegeneration .
Case Studies
One notable case study involved the administration of Compound A in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups, alongside minimal side effects. Histological analysis revealed significant apoptosis within the tumor tissues treated with Compound A .
Safety and Toxicology
While the therapeutic potential of Compound A is promising, toxicity studies are essential to ensure safety for clinical applications. Preliminary toxicological assessments have indicated low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and organ-specific toxicity.
Table 2: Summary of Toxicity Studies
Study Type | Findings |
---|---|
Acute Toxicity | Low toxicity observed |
Chronic Toxicity | Long-term effects under evaluation |
Organ-Specific Toxicity | No significant findings reported |
Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-31-22(29)20-18(25-23(30)26-21(20)17-8-4-3-5-9-17)16-27-12-14-28(15-13-27)19-10-6-7-11-24-19/h3-11,21H,2,12-16H2,1H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPAGULZLVAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.